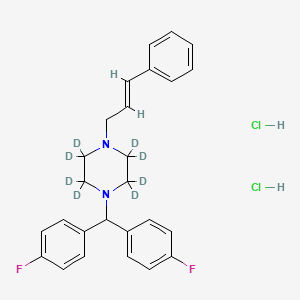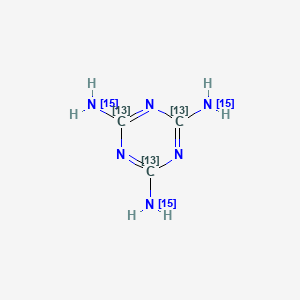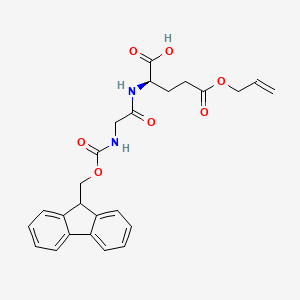
Mavacamten-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mavacamten-d5 is a deuterated form of Mavacamten, a first-in-class, targeted, cardiac-specific myosin inhibitor. It is primarily used in the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow and lead to various cardiac complications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mavacamten-d5 involves the incorporation of deuterium atoms into the Mavacamten molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, ensuring high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the deuterated compound from any non-deuterated impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Mavacamten-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
Mavacamten-d5 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the effects of deuteration on chemical reactivity and stability.
Biology: Employed in research to understand the role of myosin in muscle contraction and its inhibition.
Medicine: Investigated for its potential therapeutic effects in treating hypertrophic cardiomyopathy and other cardiac conditions.
Mécanisme D'action
Mavacamten-d5 exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin, the motor protein responsible for muscle contraction. This inhibition reduces the number of myosin-actin cross-bridges, leading to decreased myocardial contractility and improved ventricular compliance. The molecular targets include the beta-cardiac myosin heavy chain, and the pathways involved are related to the regulation of sarcomere function and cardiac muscle contraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Omecamtiv Mecarbil: Another myosin modulator that activates cardiac myosin to increase contractility.
Aficamten: A newer myosin inhibitor with similar applications in treating hypertrophic cardiomyopathy.
Uniqueness
Mavacamten-d5 is unique due to its deuterated nature, which can provide improved pharmacokinetic properties, such as increased metabolic stability and reduced clearance. This can lead to enhanced efficacy and a better safety profile compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C15H19N3O2 |
|---|---|
Poids moléculaire |
278.36 g/mol |
Nom IUPAC |
6-[[(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D,5D,6D,7D,8D |
Clé InChI |
RLCLASQCAPXVLM-MEKJEUOKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C)[2H])[2H] |
SMILES canonique |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


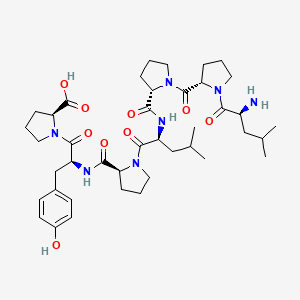
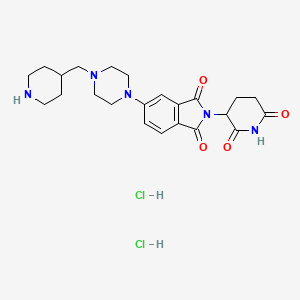
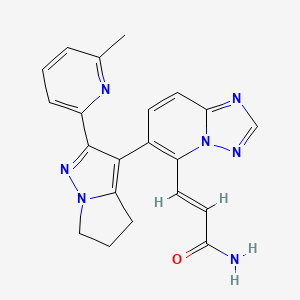

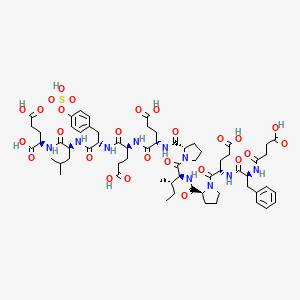
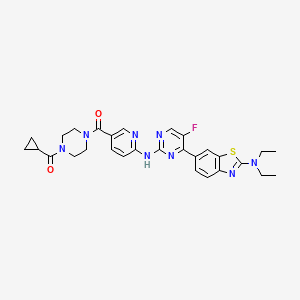
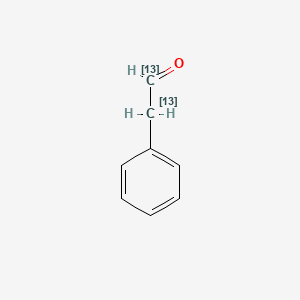
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

